molecular formula C8H9N3 B3030260 Imidazo[1,5-a]pyridin-1-ylmethanamine CAS No. 885276-68-6

Imidazo[1,5-a]pyridin-1-ylmethanamine

Cat. No. B3030260
CAS RN: 885276-68-6
M. Wt: 147.18
InChI Key: KCMKFQNEDVUKSN-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . There are also radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine is known for its compact shape along with remarkable photophysical properties, making them suitable candidates as cell membrane probes . Their interaction with liposomes as artificial membrane model was tested showing a successful intercalation of the probes in the lipid bilayer .

Scientific Research Applications

Therapeutic Potential

Imidazo[1,5-a]pyridin-1-ylmethanamine and its derivatives demonstrate a wide range of applications in medicinal chemistry. Key areas include the development of anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. These scaffolds are found in various marketed preparations, highlighting their significance in drug development (Deep et al., 2016).

Synthesis and Chemical Properties

Imidazo[1,5-a]pyridin-1-ylmethanamine's synthesis has been explored through methods like CBr4 mediated [4 + 1] dehydrocyclization, offering advantages such as wide substrate scope and functional group tolerance under mild reaction conditions (Wang et al., 2021). Furthermore, its use as a versatile architecture for stable N-heterocyclic carbenes, providing a foundation for synthesizing and characterizing various compounds, has been demonstrated (Alcarazo et al., 2005).

Applications in Antitumor Therapy

Research has compiled results on the anticancer activities of imidazo[1,2-a]pyridine systems, highlighting their role as inhibitors of CDK, VEGFR, PI3K, EGFR, RGGT, etc., and their effectiveness against various tumor cell lines. These studies emphasize the potential of these compounds as novel anticancer agents (Goel et al., 2016).

Recent Synthetic Methodologies

Recent advancements in the synthesis of imidazo[1,5-a]pyridines have been significant, involving methods such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for convenient access to imidazo[1,5-a]pyridine from readily available materials (Reddy et al., 2022).

Photophysical Investigation

The imidazo[1,5-a]pyridine scaffold has been utilized for developing fluorescent probes due to its stable structure and remarkable photophysical properties. These compounds have potential applications in studying membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Mechanism of Action

While the specific mechanism of action for Imidazo[1,5-a]pyridin-1-ylmethanamine is not mentioned in the retrieved papers, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,5-a]pyridine has gained increased attention during the last decades as a versatile moiety able to fulfill different requirements such as a compact shape, emissive properties, and photo/thermal stability . The results reported encourage further investigations on the use of imidazo[1,5-a]pyridine scaffold as fluorescent membrane probes . Also, there is a renaissance era of TB drug discovery research involving imidazo[1,2-a]pyridine .

properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKFQNEDVUKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670237
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]pyridin-1-ylmethanamine

CAS RN

885276-68-6
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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